molecular formula C15H13ClN4O2 B5718252 ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B5718252
M. Wt: 316.74 g/mol
InChI Key: KAMKKCJGLDNCJJ-UHFFFAOYSA-N
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Description

Ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. Finally, the pyrazole intermediate undergoes cyclization with formamide to yield the desired pyrazolo[1,5-a]pyrimidine compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the reduction of inflammation. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolo[1,5-a]pyrimidine derivatives .

Properties

IUPAC Name

ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2/c1-2-22-15(21)11-8-18-13-7-12(19-20(13)14(11)17)9-3-5-10(16)6-4-9/h3-8H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMKKCJGLDNCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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